molecular formula C5H7NOS B13503239 (4-Methyl-1,2-oxazol-3-yl)methanethiol

(4-Methyl-1,2-oxazol-3-yl)methanethiol

Cat. No.: B13503239
M. Wt: 129.18 g/mol
InChI Key: ZUMHGSZFNUWBBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2-oxazol-3-yl)methanethiol typically involves the reaction of 4-methyl-1,2-oxazole with methanethiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanethiol, facilitating its nucleophilic attack on the oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2-oxazol-3-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-1,2-oxazol-3-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Methyl-1,2-oxazol-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The oxazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,2-oxazol-3-yl)methanethiol is unique due to the presence of both the oxazole ring and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and development .

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

(4-methyl-1,2-oxazol-3-yl)methanethiol

InChI

InChI=1S/C5H7NOS/c1-4-2-7-6-5(4)3-8/h2,8H,3H2,1H3

InChI Key

ZUMHGSZFNUWBBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CON=C1CS

Origin of Product

United States

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